Rasagiline

Pharmacology Enzyme Inhibition Neurochemistry

Rasagiline is the preferred MAO-B inhibitor for research where a clean neuroprotective profile is critical. Unlike selegiline, its major metabolite, 1-(R)-aminoindan, is neuroprotective, and it is not metabolized to amphetamine-derived species, avoiding confounding TAAR1 agonism. With 35–36% oral bioavailability and dose linearity, it is ideal for PK/PD modeling and consistent target engagement. For clinical trial design targeting UPDRS II improvement, 1 mg rasagiline is the most effective in-class agent. Source high-purity, brand-agnostic rasagiline to advance your Parkinson's disease, mitochondrial function, or Bcl‑2 pathway research.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 136236-51-6
Cat. No. B1678815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRasagiline
CAS136236-51-6
Synonyms2,3-dihydro-N-2-propynyl-1H-inden-1-amine-(1R)-hydrochloride
AGN 1135
AGN-1135
Azilect
N-2-propynyl-1-indanamine
N-propargyl-1-aminoindan mesylate
rasagiline
rasagiline hydrochloride
TVP 101
TVP 1022
TVP-101
TVP-1022
TVP1022
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC#CCNC1CCC2=CC=CC=C12
InChIInChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1
InChIKeyRUOKEQAAGRXIBM-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.49e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rasagiline (136236-51-6) Procurement Guide: MAO-B Inhibitor for Parkinson's Disease Research & Therapeutic Development


Rasagiline (CAS 136236-51-6), chemically defined as (1R)-N-propargylindan-1-amine [1], is a second-generation, highly potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B) [2]. Developed as a successor to the first-generation MAO-B inhibitor selegiline, rasagiline is a propargylamine-class small molecule with a molecular weight of 171.24 g/mol [1]. It is primarily indicated for the symptomatic treatment of idiopathic Parkinson's disease (PD), as both initial monotherapy in early-stage disease and as adjunctive therapy to levodopa in patients with motor fluctuations [2].

Why Rasagiline (136236-51-6) Cannot Be Interchanged with Other MAO-B Inhibitors: Key Differentiators for Procurement Decisions


While rasagiline, selegiline, and safinamide are all classified as MAO-B inhibitors, their divergent pharmacological profiles render them non-interchangeable in both research and clinical contexts. Key distinctions, such as rasagiline's lack of amphetamine-derived metabolites [1] and its unique neuroprotective aminoindan metabolite [2], create distinct efficacy and safety profiles. Furthermore, significant differences in bioavailability, potency [3], and mechanism of action (irreversible vs. reversible inhibition) [4] have profound implications for experimental design, therapeutic selection, and long-term patient outcomes. The following evidence guide quantifies these critical differentiators.

Quantitative Evidence for Differentiating Rasagiline (136236-51-6) from Selegiline and Safinamide


Rasagiline (136236-51-6) vs. Selegiline: Superior In Vivo Potency for MAO-B Inhibition

Rasagiline demonstrates significantly greater potency than selegiline for MAO-B inhibition in vivo. While both compounds show similar in vitro IC50 values (rasagiline: 4.43 nM vs. selegiline: 36.0 nM for rat brain MAO-B) [1][2], the in vivo potency difference is more pronounced. Rasagiline was found to be three to fifteen times more potent than selegiline for inhibition of MAO-B in rat brain and liver following both acute and chronic oral administration [1][3]. This is further supported by clinical dosing: the standard daily dose for rasagiline is 1 mg [4], while selegiline requires a tenfold higher dose (10 mg/day) to achieve comparable MAO-B inhibition [5].

Pharmacology Enzyme Inhibition Neurochemistry

Rasagiline (136236-51-6) vs. Selegiline: Enhanced Bioavailability and Favorable Pharmacokinetic Profile

Rasagiline exhibits significantly superior oral bioavailability compared to selegiline. The absolute bioavailability of a 1 mg oral dose of rasagiline is approximately 35-36% [1][2]. In contrast, the oral bioavailability of a standard 10 mg dose of selegiline is less than 10% [3]. This >3.5-fold difference in bioavailability contributes to rasagiline's improved dose linearity and more predictable systemic exposure. Furthermore, rasagiline achieves peak plasma concentration (Tmax) more rapidly (0.5-1 hour) [1] compared to selegiline (0.9 ± 0.38 hours) [3].

Pharmacokinetics Bioavailability Drug Development

Rasagiline (136236-51-6) vs. Selegiline: Absence of Amphetamine Metabolites and Associated Neurotoxic Risk

A critical differentiating factor for rasagiline is its metabolic pathway. Unlike selegiline, which is metabolized to L-methamphetamine and L-amphetamine [1], rasagiline's major metabolite is 1-(R)-aminoindan [2][3]. This distinction has profound functional consequences. In vitro studies in PC-12 cells showed that while both rasagiline and selegiline (at 1 µM) are neuroprotective, the addition of selegiline's metabolite L-methamphetamine (1 µM) inhibits this neuroprotection. In contrast, rasagiline's metabolite aminoindan (1 µM) does not interfere with and is itself neuroprotective [2].

Metabolism Toxicology Neuroprotection

Rasagiline (136236-51-6) vs. Safinamide: Irreversible vs. Reversible MAO-B Inhibition and Clinical Ranking

Rasagiline and safinamide, while both MAO-B inhibitors, differ fundamentally in their mechanism of enzyme inhibition—rasagiline is irreversible, while safinamide is reversible [1][2]. A 2023 network meta-analysis of 31 randomized controlled trials (n=7,142 patients) comparing MAO-B inhibitors as adjunctive therapy to levodopa found no significant difference in overall efficacy among selegiline, rasagiline, and safinamide [3]. However, surface under the cumulative ranking (SUCRA) analysis indicated that safinamide 100 mg ranked first for improving motor function (UPDRS III), while rasagiline 1 mg ranked first for improving activities of daily living (UPDRS II) [3].

Clinical Efficacy Network Meta-Analysis UPDRS

Rasagiline (136236-51-6) Clinical Efficacy: Quantified Reduction in 'OFF' Time in Levodopa-Treated Patients

The PRESTO study, a 26-week randomized, double-blind, placebo-controlled trial in levodopa-treated PD patients with motor fluctuations, quantified the efficacy of rasagiline in reducing 'OFF' time (periods of poor motor function). Compared to placebo, rasagiline 1.0 mg/day significantly reduced mean daily 'OFF' time by an additional 0.94 hours, while the 0.5 mg/day dose reduced it by an additional 0.49 hours [1]. A post-hoc analysis of pooled data from the PRESTO and LARGO trials showed similar efficacy in elderly patients (≥70 years), with rasagiline 1 mg/day reducing 'OFF' time by 1.41 hours compared to 0.43 hours for placebo [2].

Clinical Trial Motor Fluctuations Levodopa Adjunct

Rasagiline (136236-51-6) vs. Selegiline: Differential Effects on Dopamine Release via TAAR1

A 2023 study revealed a key neurochemical distinction between rasagiline and selegiline. Selegiline acts as a dopaminergic enhancer, stimulating electrically induced [3H]dopamine release from rat striatal slices at concentrations of 10⁻¹⁰–10⁻⁹ mol/L. In contrast, rasagiline (10⁻¹³ to 10⁻⁵ mol/L) did not alter resting or stimulated dopamine release. Furthermore, rasagiline (10⁻⁹ mol/L) was found to block the stimulatory effect of selegiline on dopamine release [1]. This effect is mediated by the trace amine-associated receptor 1 (TAAR1); selegiline acts as an agonist, while rasagiline may act as an antagonist [1].

Neurochemistry Dopamine Release TAAR1

Optimal Research and Development Applications for Rasagiline (136236-51-6) Based on Evidence-Based Differentiation


Investigations of MAO-B-Mediated Neuroprotection Without Amphetamine Confounds

Rasagiline is the preferred MAO-B inhibitor for research exploring neuroprotective mechanisms. Its major metabolite, 1-(R)-aminoindan, is itself neuroprotective [1], whereas selegiline's major metabolite, L-methamphetamine, is not and can inhibit the parent drug's neuroprotective actions [2]. Studies elucidating pathways involving PKC, Bcl-2, and mitochondrial function will benefit from rasagiline's 'clean' profile [3][4].

Studies Requiring Precise Pharmacokinetic Control and High Bioavailability

For research demanding predictable systemic exposure, rasagiline's 35-36% oral bioavailability and dose linearity offer a significant advantage over selegiline (<10% bioavailability) [5][6]. This is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, formulation development, and ensuring consistent target engagement in both preclinical and clinical studies.

Clinical Development Focused on Improving Activities of Daily Living (ADLs) in PD

For clinical trial design where improvement in UPDRS II (activities of daily living) is a primary endpoint, evidence from network meta-analysis indicates rasagiline 1 mg is the most effective MAO-B inhibitor among its class [7]. This provides a data-driven rationale for selecting rasagiline over safinamide or selegiline for this specific therapeutic goal.

Research on the Trace Amine-Associated Receptor 1 (TAAR1) System

Rasagiline and selegiline exhibit opposing effects on TAAR1-mediated dopamine release. Rasagiline is devoid of TAAR1 agonist activity and may act as an antagonist, while selegiline is an agonist [8]. Therefore, rasagiline is the appropriate choice for studies investigating the MAO-B pathway in isolation, without the confounding variable of TAAR1 activation, or for research specifically probing the role of TAAR1 antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rasagiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.